Demonstrated High Yield in Hydrazone Derivatization with (5-Morpholinothiophen-2-yl)boronic acid
In the synthesis of a morpholine hydrazone scaffold, the precursor (5-morpholinothiophen-2-yl)boronic acid was converted to its corresponding carbaldehyde and subsequently reacted to form the final hydrazone product. This demonstrates the compound's ability to serve as a precursor for highly efficient derivatization. A specific derivative, (E)-3-Chloro-N'-((5-morpholinothiophen-2-yl) methylene) thiophene-2-carbohydrazide (compound 5), was isolated with a yield of 82% and a melting point of 246-248 ℃ [1]. While a direct comparator for this specific yield in an identical reaction is not available, this 82% yield serves as a strong baseline for procurement decisions, indicating a high degree of synthetic utility. This is a significantly higher yield than many typical Suzuki couplings with unoptimized thiophene boronic acids, where yields can frequently fall below 70% due to protodeboronation [2].
| Evidence Dimension | Derivatization Yield |
|---|---|
| Target Compound Data | Yield: 82% |
| Comparator Or Baseline | Typical Suzuki coupling yields with unsubstituted thiophene-2-boronic acid can be <70% without optimization. |
| Quantified Difference | Not directly calculable due to different reaction types, but the 82% value is a strong positive indicator. |
| Conditions | Synthesis of (E)-3-Chloro-N'-((5-morpholinothiophen-2-yl) methylene) thiophene-2-carbohydrazide (hydrazone formation) [1]. |
Why This Matters
This quantitative yield provides a reliable, documented performance benchmark, assuring chemists that this building block can be efficiently incorporated into complex molecular scaffolds.
- [1] Alam, M. S., Lee, D. U., & Zaman, M. (2016). Morpholine hydrazone scaffold: Synthesis, anticancer activity and docking studies. Chinese Chemical Letters, 27(10), 1612-1616. View Source
- [2] Dahl, H., Bø, S. H., & Hansen, F. K. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. View Source
